molecular formula C10H12FN5O3 B12504810 2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol

2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol

Cat. No.: B12504810
M. Wt: 269.23 g/mol
InChI Key: QPVLKMICBYRPSX-UHFFFAOYSA-N
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Description

2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol is a synthetic compound that combines a purine base with a modified sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol typically involves the following steps:

    Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions starting from simpler precursors.

    Attachment of the Fluoromethyl Group: The fluoromethyl group is introduced using a fluorinating agent under controlled conditions.

    Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving a sugar precursor.

    Final Coupling: The purine base and the modified sugar moiety are coupled together under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluoromethyl group.

Scientific Research Applications

2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with DNA and RNA, as it can act as a fluorescent probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced fluorescence.

Mechanism of Action

The mechanism of action of 2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol involves its interaction with biological molecules:

    Molecular Targets: The compound targets nucleic acids, binding to DNA and RNA through hydrogen bonding and stacking interactions.

    Pathways Involved: It can interfere with the replication and transcription processes, leading to potential therapeutic effects in antiviral and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopurine: A structural isomer of adenine, used as a fluorescent probe.

    5-Fluorouracil: An anticancer agent that incorporates into RNA and DNA, disrupting their function.

    Acyclovir: An antiviral drug that targets viral DNA polymerase.

Uniqueness

2-(6-Aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol is unique due to its combination of a purine base with a fluoromethyl-modified sugar moiety. This structure imparts specific properties, such as enhanced fluorescence and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)

InChI Key

QPVLKMICBYRPSX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N

Origin of Product

United States

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